Cas no 2227706-99-0 ((1R)-2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol)

(1R)-2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a 3,4-dihydro-2H-pyran scaffold. This compound is of interest in synthetic organic chemistry due to its stereogenic center and functional group versatility, making it a valuable intermediate for the preparation of pharmaceuticals, ligands, or catalysts. The presence of both amino and hydroxyl groups enables selective modifications, while the dihydropyran ring offers conformational rigidity, potentially enhancing stereocontrol in asymmetric synthesis. Its well-defined (1R) configuration ensures consistent enantioselectivity in applications requiring chiral auxiliaries or building blocks. The compound’s stability under standard conditions further supports its utility in multistep synthetic routes.
(1R)-2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol structure
2227706-99-0 structure
Product name:(1R)-2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol
CAS No:2227706-99-0
MF:C7H13NO2
MW:143.183622121811
CID:5835192
PubChem ID:165737451

(1R)-2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol
    • EN300-1777208
    • 2227706-99-0
    • Inchi: 1S/C7H13NO2/c8-4-7(9)6-2-1-3-10-5-6/h5,7,9H,1-4,8H2/t7-/m0/s1
    • InChI Key: WCRUQFITAWTBMJ-ZETCQYMHSA-N
    • SMILES: O1C=C([C@H](CN)O)CCC1

Computed Properties

  • Exact Mass: 143.094628657g/mol
  • Monoisotopic Mass: 143.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 55.5Ų

(1R)-2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1777208-2.5g
(1R)-2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol
2227706-99-0
2.5g
$3025.0 2023-09-20
Enamine
EN300-1777208-0.05g
(1R)-2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol
2227706-99-0
0.05g
$1296.0 2023-09-20
Enamine
EN300-1777208-5g
(1R)-2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol
2227706-99-0
5g
$4475.0 2023-09-20
Enamine
EN300-1777208-10g
(1R)-2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol
2227706-99-0
10g
$6635.0 2023-09-20
Enamine
EN300-1777208-5.0g
(1R)-2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol
2227706-99-0
5g
$4475.0 2023-06-02
Enamine
EN300-1777208-0.1g
(1R)-2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol
2227706-99-0
0.1g
$1357.0 2023-09-20
Enamine
EN300-1777208-10.0g
(1R)-2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol
2227706-99-0
10g
$6635.0 2023-06-02
Enamine
EN300-1777208-0.5g
(1R)-2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol
2227706-99-0
0.5g
$1482.0 2023-09-20
Enamine
EN300-1777208-0.25g
(1R)-2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol
2227706-99-0
0.25g
$1420.0 2023-09-20
Enamine
EN300-1777208-1.0g
(1R)-2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol
2227706-99-0
1g
$1543.0 2023-06-02

Additional information on (1R)-2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol

The Compound CAS No 2227706-99-0: (1R)-2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol

The compound (1R)-2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol with CAS No 2227706-99-0 is a structurally unique organic molecule that has garnered significant attention in recent years due to its potential applications in various fields, particularly in the pharmaceutical and chemical industries. This compound is characterized by its chiral center at the carbon atom bearing the hydroxyl group, which imparts it with specific stereochemical properties that are crucial for its biological activity.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Its structure, which includes an amino group and a dihydropyran ring, makes it a versatile building block for synthesizing bioactive molecules. The dihydropyran ring, a six-membered cyclic ether with two adjacent hydroxyl groups, contributes to the molecule's stability and solubility properties. These attributes are essential for drug delivery systems and pharmacokinetic studies.

One of the most promising areas of research involving (1R)-2-amino... is its role in enzyme inhibition. Scientists have discovered that this compound can act as a competitive inhibitor of certain enzymes involved in metabolic pathways, making it a potential candidate for treating metabolic disorders. For instance, recent experiments have demonstrated its ability to inhibit key enzymes in the glycolysis pathway, which could lead to innovative treatments for conditions such as diabetes and obesity.

In addition to its enzymatic activity, this compound has shown significant promise in the field of neuroprotection. Researchers have found that (1R)-2-amino... exhibits neuroprotective effects by modulating glutamate signaling pathways and reducing oxidative stress in neuronal cells. These findings suggest that it could be developed into a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthesis of (1R)-2-amino... has also been optimized in recent years, thanks to advancements in asymmetric catalysis and green chemistry techniques. Traditional methods involved multi-step reactions with low yields and high environmental impact; however, modern approaches now utilize enzymatic catalysis and microwave-assisted synthesis to achieve higher yields and better stereocontrol.

Furthermore, the stereochemistry of this compound plays a critical role in its biological activity. The (1R) configuration ensures optimal interactions with target proteins, making it more effective than its (1S) counterpart. This highlights the importance of chirality in drug design and underscores the need for precise control during synthesis.

Another area of interest is the use of (1R)-2-amino... as a chiral auxiliary in organic synthesis. Its ability to induce asymmetry in otherwise symmetric molecules has made it invaluable in constructing complex natural products and synthetic analogs. This application has been particularly useful in the synthesis of alkaloids and terpenoids, which often require high levels of stereochemical control.

Recent advances in computational chemistry have also provided deeper insights into the molecular interactions of this compound with biological targets. Molecular docking studies have revealed that (1R)-2-amino... binds effectively to specific pockets on target proteins, suggesting a mechanism for its observed bioactivity.

In conclusion, (1R)-2-amino... (CAS No 2227706-99-0) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, combined with advancements in synthetic methodologies and biological research, positions it as a key player in future drug discovery efforts.

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